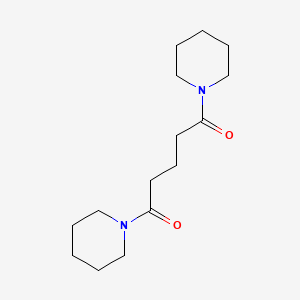

1,5-Di(piperidin-1-yl)pentane-1,5-dione

Description

Significance of 1,5-Diketone Scaffolds in Contemporary Organic Synthesis

The 1,5-diketone framework is a cornerstone in modern organic synthesis, valued for its versatility as a precursor to a wide array of complex molecules. nih.govresearchgate.net These scaffolds are not merely inert carbon chains; their dual carbonyl groups provide reactive handles for a multitude of chemical transformations, making them indispensable building blocks. nih.gov

One of the most powerful applications of 1,5-diketones is in the synthesis of heterocyclic compounds. nih.gov Through condensation reactions with nitrogen sources like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), 1,5-diketones can be efficiently converted into substituted pyridines. researchgate.net This is of particular importance as the pyridine (B92270) ring is a core component of many pharmaceuticals and functional materials. nih.gov Beyond pyridines, these diketones serve as key intermediates in the construction of other vital heterocycles, including quinolines and pyrylium (B1242799) salts. nih.govresearchgate.net

The strategic importance of 1,5-diketones is evident in their role in the synthesis of natural products and medicinally relevant compounds. nih.gov Their utility has spurred the development of numerous synthetic methodologies, from classical Claisen-Schmidt condensations and Michael additions to modern transition-metal-free, one-pot procedures designed for efficiency and environmental sustainability. nih.govresearchgate.net

Table 1: Key Applications of 1,5-Diketone Scaffolds in Organic Synthesis

| Application Area | Resulting Structures | Significance |

|---|---|---|

| Heterocycle Synthesis | Pyridines, Quinolines, Pyrylium Salts | Core components in drug design and functional materials. nih.gov |

| Natural Product Synthesis | Complex polycyclic systems | Provides a foundational backbone for intricate molecular architectures. nih.gov |

| Medicinal Chemistry | Diverse bioactive molecules | Serves as a versatile intermediate for creating libraries of potential drug candidates. nih.gov |

| Materials Science | Functional polymers and dyes | The resulting heterocyclic structures have applications in advanced materials. nih.gov |

Structural and Synthetic Relevance of Piperidine (B6355638) Moieties in Chemical Building Blocks

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. bohrium.comarizona.edu Its prevalence is highlighted by its presence in the structures of more than 70 commercially available drugs, including several blockbuster pharmaceuticals. arizona.edu This widespread use is a testament to the ring's favorable physicochemical properties and its ability to serve as a versatile scaffold in drug design. researchgate.net

Piperidine and its derivatives are crucial building blocks for synthesizing therapeutic agents across a vast spectrum of disease areas. bohrium.com The incorporation of a piperidine moiety can significantly influence a drug candidate's pharmacokinetic profile, including its solubility, lipophilicity, and metabolic stability. nbinno.com By modifying the piperidine scaffold, medicinal chemists can fine-tune the efficacy and selectivity of a molecule, enhancing its binding affinity to biological targets like enzymes and receptors while minimizing off-target effects. nbinno.com

The synthetic utility of piperidine is broad, with well-established chemical pathways for its incorporation and functionalization. researchgate.net Its derivatives are employed in drugs targeting the central nervous system, as well as in antihistamines, anticoagulants, and anticancer agents. arizona.edu The consistent success of piperidine-containing compounds ensures its continued prominence as a cornerstone of modern drug discovery programs. bohrium.comresearchgate.net

Table 2: Selected Therapeutic Areas Featuring Piperidine-Based Drugs

| Therapeutic Area | Role of Piperidine Moiety |

|---|---|

| Oncology | Core scaffold for anticancer agents. bohrium.com |

| Antiviral / Antimicrobial | Component of various antiviral and antimicrobial drugs. bohrium.com |

| Neurology / Psychiatry | Employed in antipsychotics and drugs for neurodegenerative diseases like Alzheimer's. bohrium.com |

| Pain Management | Foundational structure for potent analgesics. bohrium.com |

| Cardiovascular Disease | Used in antihypertensive and anticoagulant medications. bohrium.com |

Rationale for Comprehensive Academic Investigation of 1,5-Di(piperidin-1-yl)pentane-1,5-dione

The chemical structure of this compound represents a deliberate fusion of the versatile 1,5-diketone core and the pharmaceutically privileged piperidine moiety. This hybrid design provides a strong rationale for its detailed academic study. The compound is not merely a simple molecule but a platform with significant potential in several areas of chemical science.

The symmetrical arrangement of two piperidine rings linked by a flexible pentanedione chain suggests its potential as a bivalent ligand. Such molecules can simultaneously interact with two binding sites on a biological target, often leading to enhanced affinity and selectivity. Furthermore, the diketone portion of the molecule retains the reactivity characteristic of 1,5-diketones, allowing it to serve as a precursor for more complex, polycyclic systems or novel heterocyclic scaffolds that incorporate two piperidine units.

Research into analogous compounds, such as 1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione, indicates that these types of molecules are valuable as building blocks in organic synthesis and possess structures that can interact with biological molecules. The investigation of this compound could therefore uncover new synthetic pathways, lead to the development of novel materials, or provide scaffolds for the design of new therapeutic agents, making it a rich subject for future chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C15H26N2O2 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

1,5-di(piperidin-1-yl)pentane-1,5-dione |

InChI |

InChI=1S/C15H26N2O2/c18-14(16-10-3-1-4-11-16)8-7-9-15(19)17-12-5-2-6-13-17/h1-13H2 |

InChI Key |

CAUGTWZECNLVLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCC(=O)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,5 Di Piperidin 1 Yl Pentane 1,5 Dione

Established Approaches for General 1,5-Diketone Synthesis

The construction of a 1,5-diketone framework can be achieved through several reliable synthetic routes. These methods typically involve the formation of carbon-carbon bonds to assemble the five-carbon backbone with carbonyl groups at the terminal positions.

Claisen–Schmidt Condensation Followed by Michael Addition Reactions

A prevalent and efficient method for synthesizing 1,5-diketones is a one-pot reaction that combines the Claisen-Schmidt condensation and the Michael addition. oup.comnih.govnih.gov This approach typically involves the reaction between an aldehyde and a ketone that possesses an α-hydrogen. organic-chemistry.org The Claisen-Schmidt condensation first forms an α,β-unsaturated ketone (an enone). oup.com Subsequently, a nucleophile, often another equivalent of the starting ketone, attacks the β-carbon of the enone in a Michael addition, leading to the formation of the 1,5-diketone. oup.comnih.gov

This two-step sequence, often performed in a single pot, is advantageous due to its use of readily available starting materials and its operational simplicity. oup.com For instance, the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of a base can yield a 1,3,5-triaryl-1,5-diketone. oup.com The reaction proceeds through a chalcone (B49325) intermediate formed via the Claisen-Schmidt condensation, which then undergoes a Michael addition with another molecule of the aryl methyl ketone. oup.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield | Ref |

| Aryl methyl ketone | Aryl aldehyde | KOH | 1,3,5-Triaryl-1,5-diketone | Good to Excellent | oup.com |

| Acetophenone | Benzaldehyde | NaOH | 1,3,5-Triphenyl-1,5-pentanedione | High | nih.gov |

Catalyzed Michael Additions Involving Enone Precursors

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the formation of 1,5-diketones. oup.comorganic-chemistry.org In this approach, a pre-formed enone (chalcone) is reacted with a suitable nucleophile, such as an enolate derived from a ketone or aldehyde. oup.com The use of catalysts can enhance the efficiency and selectivity of this reaction. Both base-catalyzed and acid-catalyzed Michael additions are common. oup.com Furthermore, the development of asymmetric Michael additions allows for the stereocontrolled synthesis of chiral 1,5-diketones. organic-chemistry.org

Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives

Electrochemical methods offer an alternative pathway to 1,5-dicarbonyl compounds. One such method involves the oxidative decarboxylation of malonic acid derivatives. This technique can be applied to synthesize not only 1,5-diketones but also 1,5-ketoesters. The reaction proceeds by generating a radical species through electrolysis, which then participates in the formation of the desired carbon-carbon bonds. This method is noted for its ability to convert disubstituted malonic acid derivatives into diketones and ketoesters in good to excellent yields.

Alkylation Reactions of α,β-Unsaturated Carbonyl Compounds

The alkylation of α,β-unsaturated carbonyl compounds provides another route to 1,5-diketones. This strategy involves the reaction of an enolate, derived from the α,β-unsaturated ketone, with an alkylating agent. The regioselectivity of this reaction is a key consideration, as alkylation can occur at different positions. By controlling the reaction conditions, it is possible to favor the formation of the desired 1,5-dicarbonyl structure.

Synthetic Pathways for Incorporating Piperidine (B6355638) Functionality into Diketone Structures

To synthesize 1,5-Di(piperidin-1-yl)pentane-1,5-dione, the piperidine moieties must be introduced at the terminal positions of the five-carbon chain, forming amide linkages. This can be conceptually approached through direct N-alkylation followed by oxidation or, more directly, through acylation strategies.

Direct N-Alkylation and Acylation Strategies

Acylation Strategies:

A direct and highly plausible route to this compound is the acylation of piperidine with a suitable derivative of glutaric acid. The most common precursor for this type of transformation is an acyl chloride. Specifically, the reaction of glutaroyl chloride with two equivalents of piperidine would be expected to yield the target diamide (B1670390). This type of reaction, a Schotten-Baumann reaction, is a well-established method for the synthesis of amides from amines and acyl chlorides. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

The general procedure involves dissolving the amine (piperidine) in a suitable solvent and then adding the acyl chloride (glutaroyl chloride) and a base. The reaction is often exothermic and may require cooling.

| Amine | Acylating Agent | Base | Product | Ref |

| Piperidine | Glutaroyl Chloride | NaOH or Pyridine | This compound | (by analogy) |

Alternatively, glutaric acid itself can be used as the starting material. However, the direct reaction of a carboxylic acid with an amine to form an amide typically requires high temperatures to drive off water or the use of coupling agents. Common coupling agents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

N-Alkylation Strategies:

A less direct, multi-step approach could involve the N-alkylation of piperidine followed by oxidation. For instance, piperidine could be reacted with a 1,5-dihaloalkane, such as 1,5-dibromopentane, to form 1,5-bis(piperidino)pentane. Subsequent oxidation of the methylene (B1212753) groups adjacent to the nitrogen atoms (at the 1 and 5 positions of the pentane (B18724) chain) to carbonyl groups would yield the desired this compound. However, the selective oxidation of these specific positions can be challenging and may lead to a mixture of products. There are precedents for the oxidation of piperidine itself to form glutarimide, which is a related cyclic structure.

Reductive Amination Routes for Piperidine Integration

Reductive amination is a cornerstone in the synthesis of nitrogen-containing heterocycles, including piperidines. researchgate.net This methodology is particularly effective for constructing the piperidine skeleton from acyclic precursors. The double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine source represents a direct and efficient route to the piperidine ring. chim.it

This approach involves the reaction of a dicarbonyl compound, such as glutaraldehyde (B144438) or a derivative, with an amine. The reaction proceeds through the formation of a di-imine or a related intermediate, which is then reduced in situ to yield the cyclic amine. chim.it A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation (H2/Pd/C) being common choices. chim.it The versatility of this method allows for the use of a wide range of amines, enabling the synthesis of diverse N-substituted piperidines. chim.it While direct synthesis of this compound does not involve the formation of the piperidine ring via reductive amination in the final step, the piperidine starting material itself can be synthesized using this powerful technique.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| H₂, Pd/C | High efficiency, clean workup | Requires specialized equipment for handling hydrogen gas |

| NaBH₃CN | Mild conditions, good functional group tolerance | Toxic cyanide byproduct |

| NaBH(OAc)₃ | Mild, less toxic than NaBH₃CN, effective for a wide range of substrates | Can be more expensive |

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when forming substituted piperidines where new stereocenters are created. chim.it

Intramolecular Cyclization Approaches to Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including the piperidine ring. mdpi.com In this approach, a linear precursor containing a nitrogen atom and a reactive functional group at appropriate positions is induced to cyclize. The formation of the piperidine ring can occur through the formation of either a C-N or a C-C bond. mdpi.com

Several methods can be employed to initiate the cyclization, including:

Metal-catalyzed cyclization: Transition metals, such as palladium, can catalyze the intramolecular coupling of an amine with an alkene or other functional group to form the piperidine ring. mdpi.com

Electrophilic cyclization: An electrophilic species can activate a double bond within the molecule, which is then attacked by the intramolecular amine nucleophile. mdpi.com

Radical cyclization: A radical generated on the precursor molecule can add to an internal double or triple bond, leading to the formation of the heterocyclic ring. nih.govnih.gov

The success of these cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions. mdpi.com For piperidine synthesis, 6-endo and 6-exo cyclizations are relevant pathways. While 6-exo cyclizations are generally favored, instances of 6-endo cyclizations have been reported under specific conditions. mdpi.com

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to improve the efficiency, selectivity, and sustainability of synthesizing molecules like this compound.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation, without the need to isolate intermediates. lew.ro This approach offers significant advantages in terms of reduced reaction time, waste generation, and cost.

For the synthesis of 1,5-diamides, an MCR could be envisioned that brings together the dicarboxylic acid component, the amine, and a coupling agent in a single step. More elaborate MCRs could even construct the piperidine ring in situ before its acylation. For instance, a four-component reaction involving an aldehyde, an amine, a Michael acceptor, and a source of nitrogen for the piperidine ring has been reported for the diastereoselective synthesis of substituted piperidines. researchgate.netresearchgate.net Such strategies, while not directly reported for the title compound, represent a powerful avenue for the rapid assembly of analogous complex structures.

Investigation of Stereoselective Synthetic Methodologies

While this compound itself is achiral, the synthesis of substituted derivatives with defined stereochemistry is of significant interest. Stereoselective synthesis of the piperidine ring is a well-developed field. sci-hub.se

Approaches to achieve stereoselectivity include:

Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids or sugars.

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a reaction, which is then removed.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.

Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ones with excellent diastereoselectivity. nih.gov Similarly, highly stereoselective 1,2-addition reactions to the CN double bond of chiral hydrazones have been utilized in the synthesis of substituted piperidine alkaloids. marz-kreations.com These methods provide a powerful toolkit for accessing chiral piperidine building blocks that could be incorporated into analogues of this compound.

Table 2: Examples of Stereoselective Piperidine Synthesis

| Method | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Sequential cyclization, reduction, and rearrangement | Excellent diastereoselectivity | nih.gov |

| SAMP/RAMP-Hydrazone Method | α-alkylation and 1,2-addition to chiral hydrazones | Excellent enantiomeric purities (ee ≥ 96%) | marz-kreations.com |

Development and Optimization of Catalytic Systems for Diketone Formation

The core of this compound is a 1,5-dicarbonyl system. The synthesis of 1,5-diketones is a well-established area of research, and the catalytic methods developed can be conceptually applied to the synthesis of the corresponding 1,5-diamide. nih.gov The classical approach often involves a Claisen-Schmidt condensation followed by a Michael addition reaction. lew.ronih.gov

Modern catalytic systems offer milder and more efficient alternatives. Transition-metal-free conditions have been developed for the one-pot synthesis of 1,5-diketones from aryl ketones and aldehydes. nih.gov Furthermore, photocatalytic methods, such as the visible-light-mediated De Mayo reaction, have been employed for the synthesis of 1,5-diketones via a [2+2] cycloaddition pathway. researchgate.net

For the direct formation of the amide bonds in this compound from glutaric acid and piperidine, various catalytic systems can be employed to facilitate the condensation reaction. While traditional methods may require harsh conditions or stoichiometric activating agents, modern catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective for amide formation under mild conditions. acs.org The development of efficient catalytic systems for both the formation of the 1,5-dicarbonyl backbone and the subsequent amidation is crucial for the sustainable synthesis of the target compound and its derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,5 Di Piperidin 1 Yl Pentane 1,5 Dione

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups within 1,5-Di(piperidin-1-yl)pentane-1,5-dione. These methods probe the vibrational and rotational modes of the molecule's bonds, with each functional group exhibiting a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is distinguished by a series of absorption bands that confirm the presence of its constituent parts. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the tertiary amide groups. libretexts.orgpressbooks.pub This band, often referred to as the Amide I band, is typically observed in the region of 1630-1680 cm⁻¹ for tertiary amides. spectroscopyonline.com The absence of N-H bands in the 3200-3500 cm⁻¹ region confirms the tertiary nature of the amide. libretexts.org

The spectrum also displays a number of bands corresponding to the C-H stretching vibrations of the methylene (B1212753) groups in both the pentane (B18724) chain and the piperidine (B6355638) rings, which are expected in the 2850-2950 cm⁻¹ range. vscht.cz Weaker C-H bending vibrations can be observed in the 1350-1470 cm⁻¹ region. vscht.cz The C-N stretching vibrations of the amide group are typically found in the fingerprint region, contributing to the complex pattern of bands that allows for detailed structural confirmation.

Table 1: Predicted FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2950-2850 | Strong | C-H Stretching | Methylene groups of piperidine and pentane |

| 1680-1630 | Strong | C=O Stretching (Amide I) | Tertiary amide |

| 1470-1350 | Medium | C-H Bending | Methylene scissoring and wagging |

| 1300-1000 | Medium-Weak | C-N Stretching | Amide and piperidine C-N bonds |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides additional insights into the vibrational modes of this compound. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds. As such, the symmetric C-H stretching vibrations of the alkyl portions of the molecule are expected to show strong signals. The C=O stretching of the amide group also gives rise to a distinct band in the Raman spectrum. nih.govnih.gov The skeletal vibrations of the piperidine rings and the pentane chain will contribute to a series of bands in the fingerprint region, further characterizing the molecule's structure. physicsopenlab.org

Table 2: Predicted FT-Raman Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2950-2850 | Strong | C-H Stretching | Methylene groups of piperidine and pentane |

| 1680-1630 | Medium | C=O Stretching (Amide I) | Tertiary amide |

| 1470-1350 | Medium | C-H Bending | Methylene scissoring and wagging |

| 1200-800 | Strong | C-C Stretching | Skeletal vibrations of the rings and chain |

Computational Analysis of Energy Distributions in Vibrational Modes

To achieve a more profound understanding of the vibrational spectra, computational methods such as Density Functional Theory (DFT) are employed. nih.govacs.org These calculations can predict the vibrational frequencies and intensities with a high degree of accuracy. A key aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. capes.gov.brresearchgate.netresearchgate.netnih.gov

For a molecule as complex as this compound, many vibrational modes are not "pure" but are instead mixtures of several types of motion. PED analysis allows for the unambiguous assignment of complex vibrational bands by dissecting them into their constituent parts. sci-hub.se For instance, the Amide I band, while predominantly C=O stretching, may have minor contributions from C-N stretching and C-C-N bending, which can be quantified through PED. This level of detail is crucial for a complete characterization of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and three-dimensional structure of organic molecules. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon and hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. libretexts.org Due to the symmetry of the molecule, a simplified spectrum is expected.

The protons on the piperidine rings will give rise to signals in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded of the ring protons, likely appearing as a multiplet around 3.3-3.6 ppm. The protons on the β and γ carbons of the piperidine ring are expected to resonate further upfield, typically in the range of 1.5-1.8 ppm, likely as complex multiplets due to overlapping signals. nih.govnih.govresearchgate.net

The protons of the central pentane chain will also produce characteristic signals. The protons on the carbons adjacent to the carbonyl groups (α-protons) will be deshielded and are expected to appear as a triplet around 2.2-2.5 ppm. The central methylene protons (β-protons) of the pentane chain are the most shielded of the chain protons and are predicted to resonate as a quintet around 1.8-2.1 ppm.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.6-3.3 | Multiplet | 8H | Protons on carbons α to nitrogen (piperidine) |

| 2.5-2.2 | Triplet | 4H | Protons on carbons α to carbonyl (pentane chain) |

| 2.1-1.8 | Quintet | 2H | Central methylene protons (pentane chain) |

| 1.8-1.5 | Multiplet | 12H | Protons on carbons β and γ to nitrogen (piperidine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. youtube.com Given the molecule's symmetry, a reduced number of signals is anticipated.

The most downfield signal will be that of the carbonyl carbons of the amide groups, typically found in the 170-175 ppm range. libretexts.org The carbons of the piperidine rings will show distinct signals. The carbons adjacent to the nitrogen (α-carbons) are expected to resonate around 40-50 ppm. nih.govspectrabase.com The β and γ carbons of the piperidine ring will appear further upfield, generally in the 20-30 ppm range. nih.govspectrabase.com

For the pentane chain, the carbons α to the carbonyl groups are expected to have a chemical shift in the range of 30-40 ppm. The central methylene carbon of the pentane chain will be the most upfield of the chain carbons, likely appearing around 20-25 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 175-170 | Carbonyl carbons |

| 50-40 | Carbons α to nitrogen (piperidine) |

| 40-30 | Carbons α to carbonyl (pentane chain) |

| 30-20 | Carbons β and γ to nitrogen (piperidine) |

| 25-20 | Central methylene carbon (pentane chain) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are powerful methods for determining the complex structure of molecules by resolving overlapping signals in 1D spectra and showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons within the pentane chain and within the piperidine rings, helping to confirm the connectivity of the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of each carbon atom in the molecule by correlating it with its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). For the target molecule, HMBC would be crucial for establishing the connection between the piperidine rings and the pentane-1,5-dione backbone by showing correlations from the piperidine protons to the carbonyl carbons and adjacent carbons in the pentane chain. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For a molecule like 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), HRMS was used to confirm its structure. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. atlantis-press.com It is suitable for volatile and thermally stable compounds. If this compound is amenable to GC analysis, this technique would be used to assess its purity and obtain its electron ionization (EI) mass spectrum. The resulting spectrum would show the molecular ion peak and a series of fragment ions, which could be analyzed to deduce the molecule's structure. General methods for the GC-MS analysis of various diamides in different matrices have been developed. ekb.egnih.govacs.org

X-ray Crystallographic Diffraction for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

To perform SC-XRD, a suitable single crystal of this compound would be required. The analysis would yield precise bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's conformation in the solid state. This technique has been successfully applied to related structures containing piperidine moieties, such as 1,5-Bis(piperidin-1-yl)-9,10-anthraquinone and Bis(piperidin-1-yl)methanone, revealing details like the chair conformation of the piperidine rings. nih.govresearchgate.netnih.gov

Determination of Crystal System and Unit Cell Parameters

The initial step in an SC-XRD experiment involves determining the crystal system (e.g., monoclinic, triclinic, etc.) and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). mdpi.com These parameters—a, b, c, α, β, and γ—define the size and shape of the unit cell. For instance, the related compound 1,5-Bis(piperidin-1-yl)-9,10-anthraquinone was found to crystallize in the monoclinic system. nih.govresearchgate.net Without an actual crystal of the target compound, these parameters cannot be reported.

Analysis of Molecular Conformation and Geometry within the Crystal Lattice

No crystallographic data for this compound has been deposited in scientific databases. Therefore, an analysis of its molecular conformation, bond lengths, bond angles, and torsion angles within a crystal lattice cannot be performed.

Elucidation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method that requires crystallographic information files (.cif) as a starting point. As no such file exists for this compound, it is not possible to generate or analyze its Hirshfeld surface to quantify intermolecular contacts.

Investigation of Non-Covalent Interactions (NCI) from Crystallographic Data

The investigation of non-covalent interactions using techniques that rely on crystallographic data is not feasible without the crystal structure of this compound.

Computational and Theoretical Investigations of 1,5 Di Piperidin 1 Yl Pentane 1,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and stability of molecules. By approximating the electron density, DFT methods can accurately predict molecular properties. For 1,5-di(piperidin-1-yl)pentane-1,5-dione, DFT calculations can elucidate its preferred three-dimensional arrangement and electronic characteristics.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional structure of the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds, multiple conformations may exist. A thorough conformational analysis is necessary to identify the global minimum energy structure and the relative energies of other stable conformers. The piperidine (B6355638) rings are known to adopt chair conformations. nih.gov

The conformational energy landscape reveals the energetically accessible shapes the molecule can adopt. This information is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | 1.23 |

| C-N (amide) | 1.35 | |

| N-C (piperidine) | 1.47 | |

| C-C (pentane chain) | 1.54 | |

| Bond Angle | O=C-N | 122.0 |

| C-N-C (piperidine) | 112.0 | |

| C-C-C (pentane chain) | 110.5 | |

| Dihedral Angle | C-C-C-C (pentane chain) | 180.0 (anti) |

| O=C-N-C | 180.0 (trans) |

Note: This data is illustrative and represents typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive species. libretexts.org For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, while the LUMO would likely be centered on the carbonyl carbons.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: This data is illustrative and represents a plausible scenario for a stable organic molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions with a negative potential, which are susceptible to electrophilic attack. Blue areas denote electron-deficient regions with a positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen atoms due to the presence of lone pairs of electrons. The regions around the carbonyl carbons would exhibit a positive potential (blue), highlighting their electrophilic character. The piperidine rings and the pentane (B18724) chain would likely be in the neutral potential range. nih.gov

Reactivity and Stability Descriptors

From the energies of the frontier orbitals, several global and local reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity and stability.

Chemical Hardness (η): This is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Molecules with high chemical hardness are less reactive.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.34 |

Note: These values are derived from the hypothetical FMO energies in Table 2.

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites of reactivity. researchgate.net Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r): This function describes the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value of f+(r) on an atom indicates it is a more likely site for nucleophilic attack.

f-(r): This function describes the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value of f-(r) on an atom suggests it is a more probable site for electrophilic attack.

For this compound, the Fukui functions would be expected to show that the carbonyl carbons are the primary sites for nucleophilic attack (high f+(r)), while the carbonyl oxygens and piperidine nitrogens would be the most likely sites for electrophilic attack (high f-(r)).

Bonding Analysis and Charge Transfer Interactions

Theoretical studies on molecular systems provide profound insights into their intrinsic electronic properties. For a molecule like This compound , such analyses would be crucial in understanding its stability, reactivity, and potential intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the complex molecular wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

For This compound , an NBO analysis would quantify the stabilization energies arising from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals. Key interactions would likely involve the lone pairs on the nitrogen and oxygen atoms and their interactions with antibonding orbitals of adjacent bonds. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the antibonding carbonyl orbital (π*(C=O)) would be a significant hyperconjugative effect, indicating the strength of the amide-like resonance.

A hypothetical data table for significant hyperconjugative interactions in This compound would typically look like the following, with stabilization energies (E(2)) indicating the intensity of the interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | Data not available |

| LP (O) | σ* (C-C) | Data not available |

| σ (C-H) | σ* (C-N) | Data not available |

| σ (C-C) | σ* (C-N) | Data not available |

| Note: The data in this table is hypothetical as no specific NBO analysis for this compound has been published. |

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ).

In the context of This compound , RDG analysis would reveal intramolecular non-bonded interactions that contribute to its conformational stability. For example, weak attractive interactions (van der Waals forces) between the piperidine rings or between different parts of the pentane chain could be identified. The analysis would generate 3D plots where different types of interactions are color-coded, typically showing strong attractive interactions in blue, weak interactions in green, and repulsive interactions in red. Without specific research, the nature and strength of these interactions remain unquantified.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at specific points called bond critical points (BCPs).

For This compound , a QTAIM analysis would provide quantitative data on its covalent bonds (e.g., C-C, C-N, C=O, C-H). The properties at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would elucidate the nature of these bonds (i.e., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). For instance, a negative Laplacian value typically indicates a covalent bond.

A representative, though currently unpopulated, data table from a QTAIM analysis would include the following parameters for various bonds within the molecule.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C=O | Data not available | Data not available | Data not available | Not determined |

| C-N | Data not available | Data not available | Data not available | Not determined |

| C-C (pentane) | Data not available | Data not available | Data not available | Not determined |

| C-C (piperidine) | Data not available | Data not available | Data not available | Not determined |

| Note: This table illustrates the type of data obtained from a QTAIM analysis; the values are absent as the specific study has not been conducted. |

Reaction Pathways and Mechanistic Studies Involving 1,5 Di Piperidin 1 Yl Pentane 1,5 Dione

Enolate Chemistry and α-Functionalization of 1,5-Diketones

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl groups) makes 1,5-di(piperidin-1-yl)pentane-1,5-dione amenable to enolate formation. In the presence of a suitable base, a proton can be abstracted from the C2 or C4 position, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position.

The α-functionalization of piperidine-containing structures is a sought-after transformation in medicinal chemistry. researchgate.net While direct C-H functionalization often requires specific directing groups and harsh conditions, the enolate chemistry of diketones like this compound provides a classical and reliable alternative for introducing substituents. The general strategy involves:

Deprotonation: Treatment with a base (e.g., lithium diisopropylamide, potassium tert-butoxide) to selectively form the kinetic or thermodynamic enolate.

Electrophilic Trap: Reaction of the enolate with an electrophile (e.g., alkyl halides, aldehydes, or acyl chlorides) to form a new carbon-carbon or carbon-heteroatom bond at the α-carbon.

This approach allows for the synthesis of a diverse library of derivatives, where the properties of the parent molecule are systematically modified.

Cyclization Reactions and Formation of Derived Heterocyclic Systems

The 1,5-dicarbonyl moiety is a classic precursor for the synthesis of six-membered rings. The specific arrangement of the functional groups in this compound allows for efficient intramolecular and intermolecular cyclization reactions.

One of the most important applications of 1,5-diketones is the synthesis of substituted pyridines. nih.govmdpi.com The reaction of this compound with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or hydroxylamine (B1172632), leads to the formation of a pyridine (B92270) ring through a cyclization-condensation-oxidation sequence. nih.gov

The mechanism involves the initial formation of an enamine from one carbonyl group, followed by intramolecular cyclization onto the second carbonyl group, and subsequent dehydration and oxidation (or aromatization) to yield the stable pyridine ring. This transformation results in the synthesis of 2,6-di(piperidin-1-yl)nicotinic acid derivatives or related pyridine structures, which are of interest in materials science and medicinal chemistry. Similarly, under reducing conditions or via specific pathways like the Hantzsch synthesis, dihydropyridine (B1217469) derivatives can be accessed. nih.gov The Hantzsch reaction, a multicomponent approach, can yield 1,2-dihydropyridines or the more classical 1,4-dihydropyridines, depending on the reaction conditions and substrates. nih.gov

Intramolecular cyclization of 1,5-diketones can also lead to the formation of carbocyclic systems. researchgate.net Under basic or acidic conditions, this compound can undergo an intramolecular aldol (B89426) condensation. In this reaction, an enolate formed at the C2 (or C4) position attacks the carbonyl carbon at the C5 (or C1) position, leading to a six-membered ring intermediate. Subsequent dehydration (elimination of a water molecule) yields a cyclohexenone derivative. This pathway provides a direct route to highly functionalized six-membered carbocycles bearing piperidinyl substituents.

The mechanisms of intramolecular cyclizations are well-studied. For 1,5-diketones, the formation of either heterocyclic or carbocyclic rings is highly dependent on the reaction conditions and the reagents employed.

For Pyridine Synthesis: The key intermediate is a dihydropyridine formed after the initial cyclization and dehydration, which then aromatizes.

For Cyclohexenone Synthesis: The reaction proceeds through a six-membered aldol adduct, which readily dehydrates to form the α,β-unsaturated ketone system.

Transannular cyclization reactions, observed in larger ring systems like cyclooctane-1,5-dione, provide mechanistic insight into how dicarbonyl compounds can adopt specific conformations to facilitate bond formation across a ring, a principle that underscores the favorability of 6-membered ring formation from acyclic 1,5-diones. rsc.org

Condensation Reactions with Di- and Polyfunctional Reagents

Beyond simple ammonia sources, this compound can react with a variety of di- and polyfunctional reagents to yield more complex heterocyclic systems. For example:

Hydrazine (B178648) (N₂H₄): Condensation with hydrazine or its derivatives can lead to the formation of pyridazine (B1198779) or diazepine (B8756704) derivatives, depending on the reaction stoichiometry and conditions.

1,2-Diamines: Reaction with diamines, such as ethylenediamine, can result in the formation of diazepine or other seven-membered heterocyclic rings through a double condensation process.

These reactions significantly expand the synthetic utility of the parent diketone, providing access to a wide range of heterocyclic scaffolds. The table below summarizes potential outcomes of condensation reactions.

| Reagent | Potential Heterocyclic Product | Ring Size |

| Ammonium Acetate | Substituted Pyridine | 6 |

| Hydrazine | Substituted Pyridazine | 6 |

| Ethylenediamine | Substituted Diazepine | 7 |

| Phenylhydrazine | Substituted N-Phenylpyridazine | 6 |

Derivatization and Selective Functionalization Strategies

Selective functionalization of this compound is a key challenge and opportunity. Strategies can be devised to modify different parts of the molecule:

α-Carbon Functionalization: As discussed in Section 5.1, enolate chemistry allows for precise modification of the pentane (B18724) backbone.

Carbonyl Group Derivatization: One of the two carbonyl groups could be selectively protected (e.g., as a ketal) to allow for chemistry to be performed on the other carbonyl. Subsequent deprotection would yield a mono-functionalized derivative.

Piperidine (B6355638) Ring Modification: The piperidine rings themselves can be the target of functionalization, although this typically requires harsher conditions that might affect the diketone core. Strategies could include C-H activation or reactions on the nitrogen if it were first converted to a quaternary ammonium salt or N-oxide.

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties for various applications.

Chemical Transformations at the Carbonyl Centers

The two amide carbonyl groups are primary sites for nucleophilic attack. The reactivity of these centers is influenced by the electron-donating nature of the piperidine nitrogen, which can delocalize its lone pair into the carbonyl system, thereby reducing the electrophilicity of the carbonyl carbon compared to ketones. Nevertheless, under appropriate conditions, these centers are expected to undergo several transformations.

Reduction to Alcohols or Amines: The amide functionalities can be reduced to either alcohols or amines depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides to their corresponding amines. In the case of this compound, this would likely yield 1,5-di(piperidin-1-yl)pentane.

Table 1: Plausible Reduction Reactions at the Carbonyl Centers

| Reagent | Expected Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | 1,5-Di(piperidin-1-yl)pentane | Reduction to Amine |

| Milder Hydride Reagents | 1,5-Di(piperidin-1-yl)pentan-1-ol-5-one / 1,5-Di(piperidin-1-yl)pentane-1,5-diol | Partial/Full Reduction to Alcohol |

Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield glutaric acid and piperidine. The mechanism typically involves the initial protonation of the carbonyl oxygen (acid-catalyzed) or nucleophilic attack by a hydroxide (B78521) ion (base-catalyzed), followed by the formation of a tetrahedral intermediate and subsequent elimination of the piperidine leaving group.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl carbons. The initial addition would form a tetrahedral intermediate which, upon workup, could lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and stoichiometry of the organometallic reagent.

Modifications and Substitutions on the Piperidine Rings

The piperidine rings are saturated heterocyclic systems and are generally less reactive than aromatic rings. However, they can still undergo certain transformations.

N-Oxidation: The nitrogen atoms of the piperidine rings are susceptible to oxidation by reagents such as hydrogen peroxide or peroxy acids, leading to the formation of the corresponding N-oxides.

α-Lithiation and Functionalization: In the presence of a strong base, such as n-butyllithium, deprotonation at the α-position to the nitrogen atom can occur, generating an α-lithiated species. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of substituents at the 2- and 6-positions of the piperidine rings.

Ring-Opening Reactions: Under forcing conditions, such as with certain catalysts or reagents, the piperidine rings could potentially undergo ring-opening reactions, although this is generally a less favorable pathway for unstrained saturated heterocycles.

Reactions Involving the Pentane Backbone

The pentane backbone of this compound possesses methylene (B1212753) groups that could potentially undergo reaction, particularly the C3 methylene group which is flanked by two carbonyl-activating groups.

Intramolecular Cyclization: One of the most anticipated reaction pathways for 1,5-dicarbonyl compounds is intramolecular cyclization. While this compound is a diamide (B1670390) rather than a diketone, analogous cyclization reactions are plausible under specific conditions. For instance, treatment with a strong base could lead to deprotonation at the C2 or C4 positions, followed by an intramolecular nucleophilic attack on one of the carbonyl carbons, potentially leading to the formation of a six-membered ring derivative.

A more common cyclization pathway for 1,5-dicarbonyl compounds involves reaction with a nitrogen source, such as ammonia or a primary amine, to form a pyridine ring. While the amide nitrogens are already present in the molecule, their direct participation in a cyclization to form a fused heterocyclic system would likely require specific catalytic conditions to overcome the stability of the amide bond.

Table 2: Potential Intramolecular Cyclization Products

| Reagent/Condition | Potential Product Structure | Reaction Type |

| Strong Base (e.g., LDA) | Substituted cyclohexanone (B45756) derivative | Intramolecular Aldol-type condensation |

| Acid catalyst and heat | Potential for various condensed heterocyclic systems | Intramolecular condensation/dehydration |

Reactions at the α-Carbons: The methylene groups alpha to the carbonyls (C2 and C4) are activated and can be deprotonated by a suitable base. The resulting enolates can then participate in various reactions, such as alkylation or condensation with electrophiles.

Role of 1,5 Di Piperidin 1 Yl Pentane 1,5 Dione As a Synthetic Building Block

Precursor in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by their high atom economy and procedural simplicity. While specific examples utilizing 1,5-Di(piperidin-1-yl)pentane-1,5-dione are not readily found, its structural motifs—a 1,5-dicarbonyl system and two amide functionalities—suggest its potential as a precursor in such sequences.

The core of this compound, a five-carbon chain with carbonyl groups at the 1 and 5 positions, is a classic synthon for the formation of six-membered rings. In principle, this compound could react with a nitrogen source, such as ammonia (B1221849) or a primary amine, and other components to construct highly substituted piperidine (B6355638) or pyridine (B92270) scaffolds. The amide carbonyls, while generally less reactive than ketone or aldehyde carbonyls, could potentially be activated to participate in cyclization reactions under specific catalytic conditions.

Scaffold for the Construction of Complex Molecular Architectures

The term "scaffold" in chemistry refers to a core molecular framework upon which more complex structures can be built. The linear, flexible pentane-1,5-dione backbone of this compound, flanked by two piperidine rings, provides multiple points for functionalization, making it a potential scaffold for creating diverse molecular architectures.

Development of Novel Heterocyclic and Polycyclic Systems

The synthesis of heterocyclic and polycyclic compounds is a cornerstone of modern organic chemistry, as these structures are prevalent in natural products and pharmaceuticals. 1,5-Dicarbonyl compounds are well-established precursors for the synthesis of various six-membered heterocyclic systems, most notably pyridines. The general reaction involves the condensation of the 1,5-dicarbonyl compound with a nitrogen donor, like hydroxylamine (B1172632) or ammonium (B1175870) acetate (B1210297), to form the pyridine ring.

In the case of this compound, a similar cyclization reaction could theoretically lead to a di-piperidinyl substituted pyridine derivative. The reaction would likely proceed through the formation of a dihydropyridine (B1217469) intermediate, which would then be oxidized to the aromatic pyridine. Such a transformation would provide access to a novel class of substituted pyridines.

Furthermore, the inherent structure of this compound could be leveraged for the construction of polycyclic systems. Intramolecular cyclization reactions, potentially involving the piperidine rings and the central pentanedione chain, could lead to fused or bridged ring systems, although such reactivity would require specific and potentially harsh reaction conditions.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 1,5-Di(piperidin-1-yl)pentane-1,5-dione, future research could focus on moving beyond traditional synthesis in volatile organic solvents.

Green Synthesis Approaches: One promising avenue is the use of water as a reaction medium. Research on other 1,5-diketones has demonstrated that aqueous reactions, catalyzed by simple bases like potassium hydroxide (B78521), can lead to higher yields, better diastereoselectivities, faster reaction rates, and simpler work-up procedures compared to conventional methods. rsc.orgrsc.org A transition-metal-free, one-pot synthesis strategy involving a Claisen-Schmidt condensation followed by a Michael addition has also been shown to be effective for creating 1,5-diketones with high yields and minimal use of hazardous reagents. nih.gov

Catalytic Systems from Renewable Resources: Another innovative approach involves the use of catalysts with renewable feedstocks. For instance, a nickel-catalyzed strategy has been developed for the synthesis of 1,5-diketones from renewable ethanol (B145695) and methanol. chemistryviews.org This method proceeds via a dehydrogenation and C-C coupling with ketones, releasing only hydrogen and water as byproducts. chemistryviews.org Adapting such a system for the synthesis of this compound could significantly improve its sustainability profile.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Aqueous Synthesis | - Water as solvent

| - Improved yields and selectivity

| - Optimization of reaction conditions (temperature, concentration)

|

| Transition-Metal-Free One-Pot Synthesis | - Claisen-Schmidt condensation and Michael addition

| - High atom economy

| - Substrate scope evaluation

|

| Nickel-Catalyzed Synthesis from Alcohols | - Use of renewable ethanol/methanol

| - Utilization of renewable feedstocks

| - Catalyst development and optimization

|

Development of Advanced in situ Spectroscopic Monitoring Techniques

To optimize synthetic routes and gain deeper insight into reaction kinetics and mechanisms, the implementation of Process Analytical Technology (PAT) is crucial. Future research should focus on developing and applying advanced in situ spectroscopic monitoring techniques for the synthesis of this compound.

Real-Time Reaction Monitoring: Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FT-IR) spectroscopy, offers the potential for real-time, non-invasive monitoring of chemical reactions. nih.gov These techniques can track the consumption of reactants and the formation of products by identifying characteristic spectral bands. nih.gov For the synthesis of this compound, this would allow for precise determination of reaction endpoints, identification of intermediates, and optimization of process parameters.

The potential application of these techniques is outlined in Table 2.

Table 2: Application of in situ Spectroscopic Techniques for Monitoring the Synthesis of this compound

| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |

|---|---|---|

| Raman Spectroscopy | - Real-time concentration profiles of reactants, intermediates, and products

| - Precise control over reaction time

|

| Fourier Transform Infrared (FT-IR) Spectroscopy | - Monitoring of functional group transformations (e.g., C=O bond formation)

| - Optimization of reaction conditions (temperature, catalyst loading)

|

Deeper Elucidation of Reaction Mechanisms via Advanced Computational Methods

Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. Future research should leverage advanced computational methods to elucidate the intricate details of the synthesis and reactivity of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net This would provide a detailed understanding of the reaction pathway, including the roles of catalysts and solvents. For piperidine-containing compounds, computational studies have been used to analyze reaction pathways and electronic properties of intermediates. researchgate.net

Key areas for computational investigation are summarized in Table 3.

Table 3: Advanced Computational Methods for Mechanistic Elucidation

| Computational Method | Research Objective | Expected Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | - Elucidate the reaction mechanism of synthesis

| - A detailed, step-by-step understanding of the reaction pathway

|

| Molecular Dynamics (MD) Simulations | - Investigate the role of solvent molecules

| - Insights into the influence of the reaction environment

|

| Quantitative Structure-Activity Relationship (QSAR) | - Predict the properties and activities of derivatives

| - Models that correlate molecular structure with chemical or biological activity

|

Investigation of Unexplored Chemical Transformations and Derivatizations

The chemical versatility of 1,5-diketones and piperidine (B6355638) moieties suggests that this compound could serve as a valuable scaffold for the synthesis of a wide range of new molecules.

Synthesis of Heterocyclic Compounds: 1,5-Diketones are well-established precursors for the synthesis of various heterocyclic compounds, such as pyridines. nih.gov The reaction of this compound with a nitrogen source like ammonium (B1175870) acetate (B1210297) could lead to novel substituted pyridines. nih.gov

Derivatization for Analytical and Biological Applications: The piperidine rings offer sites for further functionalization. Derivatization of piperidine-containing compounds with tags that enhance their properties for analytical detection has been reported. For example, the introduction of a high proton affinity tag can significantly improve sensitivity in mass spectrometry. nih.govrowan.edu Furthermore, modifications to the piperidine rings could be explored to modulate the biological activity of the molecule, a common strategy in drug discovery. nih.gov

Potential avenues for chemical transformations and derivatizations are presented in Table 4.

Table 4: Unexplored Chemical Transformations and Derivatizations

| Transformation/Derivatization | Potential Reagents and Conditions | Anticipated Products | Potential Applications |

|---|---|---|---|

| Cyclization to Pyridines | - Ammonium acetate (NH4OAc)

| - Novel 2,6-disubstituted-4-(piperidin-1-oyl)pyridines | - Building blocks for new materials or biologically active compounds |

| Reduction of Ketones | - Sodium borohydride (B1222165) (NaBH4)

| - 1,5-Di(piperidin-1-yl)pentane-1,5-diols | - Precursors for polyesters or other polymers |

| Derivatization for Enhanced MS Detection | - N-(4-aminophenyl)piperidine with a coupling agent (e.g., HATU) | - Tagged derivatives with high proton affinity | - Ultrasensitive detection in complex matrices |

| Modification of Piperidine Rings | - Alkylation, acylation, or arylation at the nitrogen or other positions | - A library of novel derivatives | - Exploration of structure-activity relationships for medicinal chemistry |

Q & A

Basic: What are the recommended synthesis protocols for 1,5-Di(piperidin-1-yl)pentane-1,5-dione, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a one-step solvent-free method using aldehydes/ketones and NaOH, as demonstrated for structurally similar 1,5-diketones (e.g., 3-phenyl-1,5-di-2-thienylpentane-1,5-dione) . Key parameters include:

| Reaction Parameter | Optimal Condition |

|---|---|

| Temperature | 80–100°C |

| Catalyst | NaOH (10–20 mol%) |

| Reaction Time | 4–6 hours |

| Solvent | Solvent-free |

For optimization, employ factorial design (e.g., 2^k designs) to test variables like temperature, catalyst loading, and stoichiometry . Monitor purity via HPLC or GC-MS and confirm crystallinity using X-ray diffraction .

Advanced: How can computational chemistry predict the reactivity of this compound in organometallic catalysis?

Methodological Answer:

The diketone backbone and piperidine groups suggest potential as a bidentate ligand in coordination chemistry. Use density functional theory (DFT) to model:

- Electron density distribution (via Mulliken charges) to identify binding sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

- Metal-ligand bond dissociation energies for stability assessment.

Compare results with experimental data from structurally analogous ligands like 1,5-bis(diphenylphosphino)pentane (dpppe), which exhibits strong π-acceptor properties in Pd/Cu complexes . Validate predictions via cyclic voltammetry and X-ray crystallography of metal adducts.

Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

Use a combination of techniques:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bending modes (piperidine) .

- NMR :

- ¹H NMR : Peaks at δ 1.4–1.6 ppm (piperidine CH₂) and δ 2.5–3.0 ppm (C=O adjacent CH₂).

- ¹³C NMR : Carbonyl carbons at ~200 ppm.

- Mass Spectrometry (MS) : Confirm molecular ion (M⁺) and fragmentation patterns.

- X-ray Diffraction : Resolve crystal packing and bond angles for structural validation .

Advanced: How can researchers resolve contradictory data on the stability of this compound under varying pH?

Methodological Answer:

Conflicting stability data may arise from:

- Hydrolysis susceptibility of the diketone moiety in acidic/basic conditions.

- Oxidative degradation of piperidine rings.

Experimental Design:

pH Stability Study :

- Prepare buffers (pH 1–13) and incubate the compound at 25°C/40°C.

- Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max) and HPLC .

Mechanistic Analysis :

- Use LC-MS to identify degradation products (e.g., hydrolyzed diketones or piperidine derivatives).

- Perform Arrhenius analysis to calculate activation energy (Ea) for degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.